2-Methyl-8-propyldodecane
Description
2-Methyl-8-propyldodecane (CAS 55045-07-3) is a branched alkane with the molecular formula C₁₆H₃₄. It is structurally characterized by a methyl group (-CH₃) at the second carbon and a propyl group (-CH₂CH₂CH₃) at the eighth carbon of a dodecane backbone. This compound is part of a broader class of hydrocarbons, often studied for their roles in industrial applications and environmental chemistry. Notably, it has been identified in flavor-related research, where its presence correlates with food processing, such as in traditional smoked fish production .
Properties
CAS No. |
55045-07-3 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2-methyl-8-propyldodecane |
InChI |
InChI=1S/C16H34/c1-5-7-13-16(11-6-2)14-10-8-9-12-15(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
DKCWYQNSHVCZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecane, 2-methyl-8-propyl- is typically synthesized through the addition reaction of long-chain alkanes . The specific synthetic route involves the alkylation of dodecane with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of dodecane, 2-methyl-8-propyl- involves the catalytic cracking of petroleum fractions . This process is carried out at high temperatures and pressures to break down larger hydrocarbon molecules into smaller ones, including branched alkanes like dodecane, 2-methyl-8-propyl- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecane, 2-methyl-8-propyl- can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: This compound can be reduced to form simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are often used in substitution reactions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: Dodecane, 2-methyl-8-propyl- is used as a solvent in various chemical reactions and processes due to its non-polar nature .
Biology: In biological research, it is used as a model compound to study the behavior of branched alkanes in biological systems .
Medicine: While not directly used in medicine, it serves as a reference compound in the development of pharmaceuticals and the study of drug interactions .
Industry: In industrial applications, dodecane, 2-methyl-8-propyl- is used in the production of lubricants, coatings, and as a component in specialty fuels .
Mechanism of Action
The mechanism of action of dodecane, 2-methyl-8-propyl- involves its interaction with other molecules through van der Waals forces. These interactions are primarily due to the non-polar nature of the compound, allowing it to dissolve non-polar substances and act as a solvent .
Comparison with Similar Compounds
Structural Isomers
2-Methyl-8-propyldodecane shares its molecular formula (C₁₆H₃₄ ) with several structural isomers. Key examples include:
| Compound Name | CAS Number | Branching Pattern |
|---|---|---|
| This compound | 55045-07-3 | Branched (methyl at C2, propyl at C8) |
| 6-Propyltridecane | 55045-10-8 | Branched (propyl at C6) |
| n-Hexadecane | 544-76-3 | Linear (no branching) |
Key Observations :
- Branching Complexity : this compound exhibits dual branching (methyl and propyl groups), which reduces molecular symmetry compared to 6-Propyltridecane (single propyl branch) and n-Hexadecane (linear) .
- Impact on Physical Properties : Branched alkanes typically exhibit lower boiling points and higher volatility than linear isomers due to reduced surface area and weaker van der Waals interactions. For instance, n-Hexadecane (linear) has a boiling point of ~287°C, while this compound is expected to have a lower boiling point, though exact data are unavailable .
Functional Comparisons in Food Chemistry
In a study analyzing flavor compounds in smoked fish, this compound was detected at 13.69 ± 0.81 μg/kg , significantly higher than other branched alkanes like 2,6,10-trimethylpentadecane (7.32 ± 7.32 μg/kg) . This suggests:
- Volatility : Its branched structure may enhance volatility, facilitating release during thermal processing and contributing to aroma profiles.
- Stability : Higher concentrations could indicate resistance to degradation under smoking conditions compared to less-branched analogs.
Environmental and Industrial Relevance
- Industrial Applications : Branched alkanes are preferred in lubricants and fuels due to improved low-temperature performance and oxidation stability .
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